Product packaging for 1-Bromo-2,7-dimethylnaphthalene(Cat. No.:CAS No. 37558-62-6)

1-Bromo-2,7-dimethylnaphthalene

Cat. No.: B3041815
CAS No.: 37558-62-6
M. Wt: 235.12 g/mol
InChI Key: GHLNJIORMHTAGI-UHFFFAOYSA-N
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Description

Significance of Halogenated Naphthalene (B1677914) Derivatives in Chemical Research

Naphthalene is a fundamental polycyclic aromatic hydrocarbon, and its derivatives are foundational to many areas of chemical science. thermofisher.comnih.gov The introduction of halogen atoms onto the naphthalene scaffold dramatically enhances its utility, transforming it into a versatile platform for further functionalization. ekb.eg Halogenation is a key strategy in medicinal chemistry to modulate the pharmacological properties of a molecule, including its bonding affinity, lipophilicity, and metabolic stability. researchgate.netacs.org Consequently, many FDA-approved drugs, such as the antihypertensive agent propranolol (B1214883) and the antifungal terbinafine, feature a naphthalene core. nih.govekb.eg

Beyond pharmaceuticals, halogenated naphthalenes serve as crucial intermediates in the synthesis of dyes, agricultural chemicals, and advanced materials. deepdyve.com The defined positions of the halogens allow for regioselective reactions, enabling the construction of precisely substituted naphthalenes that are otherwise difficult to access.

Overview of Aryl Bromides as Key Intermediates in Synthetic Methodologies

Aryl bromides, including 1-Bromo-2,7-dimethylnaphthalene, are among the most important classes of intermediates in modern organic synthesis. The carbon-bromine (C-Br) bond is a versatile functional group, stable enough to be carried through multiple synthetic steps but reactive enough to participate in a wide array of powerful bond-forming reactions.

The most prominent application of aryl bromides is in transition-metal-catalyzed cross-coupling reactions. These reactions, which form the bedrock of much of contemporary synthesis, use catalysts (most commonly based on palladium or nickel) to join the aryl group to another fragment. rsc.orgrsc.orgacs.org Aryl bromides offer a good balance of reactivity and stability, making them more reactive than the cheaper aryl chlorides but more stable and accessible than aryl iodides. nih.gov This reactivity profile makes them ideal substrates for cornerstone reactions such as the Suzuki, Sonogashira, and Heck couplings, which are indispensable for creating carbon-carbon bonds in the synthesis of complex organic molecules. nih.govacs.orgacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11B B3041815 1-Bromo-2,7-dimethylnaphthalene CAS No. 37558-62-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2,7-dimethylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Br/c1-8-3-5-10-6-4-9(2)12(13)11(10)7-8/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLNJIORMHTAGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=C2Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 1 Bromo 2,7 Dimethylnaphthalene

Cross-Coupling Reactions

The carbon-bromine bond in 1-bromo-2,7-dimethylnaphthalene provides a key reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. These transformations are fundamental in the synthesis of more complex molecular architectures based on the 2,7-dimethylnaphthalene (B47183) scaffold.

Other Metal-Catalyzed Cross-Coupling Methods (e.g., Zinc, Rhodium, Platinum)

While palladium is a prevalent catalyst for cross-coupling reactions involving aryl bromides, other transition metals such as zinc, rhodium, and platinum also facilitate important C-C and C-heteroatom bond formations. libretexts.org These methods offer alternative or complementary reactivity to palladium-based systems.

Organozinc reagents, used in the Negishi coupling, are known for their high reactivity and functional group tolerance. In a hypothetical Negishi coupling with this compound, an organozinc nucleophile would be coupled with the aryl bromide, typically catalyzed by a palladium or nickel complex. libretexts.org The transmetalation step, where the organic group is transferred from zinc to the palladium center, is a key part of the catalytic cycle. libretexts.org

Rhodium catalysts are often employed in addition and insertion reactions. While less common for direct cross-coupling of simple aryl bromides compared to palladium, rhodium complexes can participate in catalytic cycles involving oxidative addition of the C-Br bond, particularly in the context of more specialized transformations.

Platinum complexes, like their palladium counterparts, can undergo oxidative addition and reductive elimination. libretexts.org Platinum(0) species can react with aryl halides to form stable organoplatinum(II) intermediates. These can then undergo further reactions, such as transmetalation and reductive elimination, to complete a cross-coupling cycle. The choice of metal can influence the reaction's efficiency, selectivity, and tolerance to other functional groups present in the substrates.

Below is a table summarizing these metal-catalyzed cross-coupling reactions.

Coupling Reaction Typical Metal Catalyst Organometallic Reagent General Transformation
Negishi CouplingPd or NiR-Zn-XAr-Br + R-Zn-X → Ar-R
Stille CouplingPdR-Sn(Alkyl)₃Ar-Br + R-Sn(Alkyl)₃ → Ar-R
Suzuki CouplingPdR-B(OR)₂Ar-Br + R-B(OR)₂ → Ar-R
Hiyama CouplingPdR-SiR'₃Ar-Br + R-SiR'₃ → Ar-R
Sonogashira CouplingPd and CuR-C≡C-HAr-Br + R-C≡C-H → Ar-C≡C-R

Mechanistic Studies of Cross-Coupling Pathways

The mechanism of metal-catalyzed cross-coupling reactions is a well-studied area, generally proceeding through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. rsc.org The specific nature of the intermediates and the rate-determining step can be influenced by the metal, ligands, substrate, and reaction conditions. uzh.ch

The cornerstone of many cross-coupling reactions is the oxidative addition/reductive elimination sequence. libretexts.org For this compound, a typical palladium-catalyzed cycle begins with the oxidative addition of the C-Br bond to a low-valent metal center, such as Pd(0).

Oxidative Addition: The electron-rich Pd(0) complex attacks the carbon-bromine bond of this compound. This step involves the cleavage of the C-Br bond and the formation of two new bonds: Pd-C and Pd-Br. The process increases the oxidation state of the metal from Pd(0) to Pd(II) and expands its coordination number by two. libretexts.org The resulting species is a square planar Pd(II) complex.

Reductive Elimination: This is the final step of the catalytic cycle and is the reverse of oxidative addition. libretexts.org After a transmetalation step introduces the second organic partner to the palladium center, the two organic ligands (the 2,7-dimethylnaphthalenyl group and the new organic group) couple together, forming the final product. libretexts.org This process reduces the metal's oxidation state from Pd(II) back to Pd(0), and the catalyst is regenerated. For reductive elimination to occur, the two groups to be coupled must typically be positioned cis to each other on the metal center. libretexts.org

Mechanistic Step Description Change in Metal Oxidation State
Oxidative Addition The aryl halide (Ar-Br) reacts with the metal center (M).Increases by 2 (e.g., Pd(0) → Pd(II))
Transmetalation An organometallic reagent (R-M') transfers its organic group to the catalyst.No change
Reductive Elimination The two organic groups (Ar and R) on the metal center couple and are eliminated.Decreases by 2 (e.g., Pd(II) → Pd(0))

When cross-coupling reactions involve the formation of a new stereocenter or the use of enantioenriched starting materials, the stereochemical outcome is of paramount importance. nih.gov In reactions of aryl halides like this compound with chiral nucleophiles, the goal is often to transfer the chirality to the product with high fidelity.

Stereospecific cross-coupling reactions rely on a dominant stereochemical pathway during the transmetalation step to ensure efficient transfer of chirality. nih.gov However, the process can be complicated by the existence of competing pathways that can proceed with either retention or inversion of configuration at the carbon center of the nucleophile. nih.gov The balance between these pathways can be influenced by the choice of metal, ligands, and the nature of the organometallic nucleophile (e.g., organoboron, -tin, or -silicon reagents). nih.gov

While this compound itself is achiral, its reactions can lead to chiral products. For instance, theoretical studies on the related 1-bromo-2-methylnaphthalene (B105000) radical anion suggest that subsequent radical reactions can lead to the formation of a 1,1'-binaphthalene, 2,2'-dimethyl compound, which is an intrinsically chiral dimer. mdpi.com Achieving control over the stereochemical outcome in such cases, known as enantioinduction, typically requires the use of chiral catalysts or additives that can differentiate between the transition states leading to the different enantiomers.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com Unlike electrophilic aromatic substitution, NAS involves the attack of a nucleophile on an electron-poor aromatic ring. masterorganicchemistry.com The generally accepted mechanism for activated aryl halides proceeds through a two-step addition-elimination pathway. libretexts.orglibretexts.org

In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

For this mechanism to be favorable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically located ortho and/or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged Meisenheimer complex. youtube.com

In the case of this compound, the naphthalene (B1677914) ring is substituted with two methyl groups, which are electron-donating. These groups increase the electron density of the aromatic system, making it less electrophilic and thus deactivating it towards nucleophilic attack. Consequently, this compound is a poor substrate for standard NAS reactions. For the reaction to proceed, very harsh conditions, such as the use of very strong bases, would likely be required. libretexts.orglibretexts.org

Feature Nucleophilic Aromatic Substitution (NAS) Electrophilic Aromatic Substitution (EAS)
Attacking Species Nucleophile (electron-rich)Electrophile (electron-poor)
Aromatic Ring Electron-poor (activated by electron-withdrawing groups)Electron-rich (activated by electron-donating groups)
Intermediate Carbanion (negatively charged, Meisenheimer complex)Carbocation (positively charged, Arenium ion)
Leaving Group Halide, etc.Proton (H⁺)

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. youtube.com The reactivity of naphthalene in EAS is higher than that of benzene (B151609), and substitution generally favors the 1-position (alpha-position) over the 2-position (beta-position). youtube.com This preference is due to the greater stabilization of the carbocation intermediate (a naphthalenonium ion) formed during attack at the alpha-position. youtube.com

In this compound, the existing substituents—a bromine atom and two methyl groups—will direct any subsequent electrophilic attack.

Methyl Groups (-CH₃): These are activating, ortho-, para-directing groups. The 2-methyl group will activate positions 1 (already substituted) and 3. The 7-methyl group will activate positions 6 and 8.

Bromo Group (-Br): This is a deactivating, but ortho-, para-directing group. The 1-bromo group will direct towards positions 2 (already substituted) and 4.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation. youtube.com

Reaction Typical Reagents Electrophile
Nitration HNO₃, H₂SO₄NO₂⁺ (Nitronium ion)
Halogenation Br₂, FeBr₃Br⁺ (Bromonium ion equivalent)
Sulfonation Fuming H₂SO₄SO₃
Friedel-Crafts Acylation RCOCl, AlCl₃RCO⁺ (Acylium ion)

Radical Reactions and Bond Dissociation Studies

The carbon-bromine bond in this compound can undergo cleavage through radical mechanisms, particularly under electrochemical or photochemical conditions. A detailed theoretical study on the closely related compound, 1-bromo-2-methylnaphthalene, provides significant insight into this process. mdpi.com

The proposed mechanism for the electrochemically induced dissociation of the C-Br bond is a stepwise process: mdpi.com

Electron Uptake: The parent molecule, 1-bromo-2-methylnaphthalene, accepts an electron to form a transient radical anion.

Bond Cleavage: This radical anion then undergoes cleavage of the C-Br bond, resulting in the formation of a bromide anion (Br⁻) and a 2-methylnaphthalenyl radical.

Dimerization: The resulting organic radicals can then react with each other to form dimers, such as the intrinsically chiral 1,1'-binaphthalene, 2,2'-dimethyl compound. mdpi.com


Electrochemical Investigations of Radical Anion Formation

The electrochemical reduction of brominated naphthalene derivatives, such as this compound, is initiated by the transfer of an electron to the molecule. mdpi.com This process leads to the formation of a transient radical anion. mdpi.com Studies on the closely related 1-bromo-2-methylnaphthalene show that the initial electron uptake is a critical step in its reduction. mdpi.com The general model for the electrochemical reduction of halogenated naphthalenes proposes two potential pathways: a stepwise mechanism or a concerted mechanism. mdpi.com In the case of 1-bromo-2-methylnaphthalene, the evidence points towards a stepwise process where the radical anion is a distinct intermediate. mdpi.com This radical anion is formed by the injection of a single electron into the neutral molecule. mdpi.com

Carbon-Bromine Bond Cleavage Dynamics

Following the formation of the radical anion, the next step in the reductive pathway is the cleavage of the carbon-bromine (C-Br) bond. mdpi.com Quantum mechanical calculations and dynamic reaction coordinate (DRC) studies on 1-bromo-2-methylnaphthalene radical anion indicate that the C-Br bond dissociation follows the initial electron uptake in a stepwise fashion. mdpi.com This cleavage results in the formation of a bromide anion and a neutral organic radical (a 2,7-dimethylnaphthyl radical in the case of the title compound). mdpi.com The organic radicals produced can then undergo further reactions, such as dimerization. mdpi.com At highly negative potentials, it is also possible for the radical to be further reduced to an anion, which can then be protonated by the solvent. mdpi.com

Reduction Chemistry of Brominated Naphthalenes

The reduction of the naphthalene core itself offers another avenue for chemical transformation, leading to partially saturated ring systems.

Birch-Type Reductions and Dihydronaphthalene Formation

The Birch reduction is a well-established method for the partial reduction of aromatic rings to form unconjugated dienes. mpaathshaala.comwikipedia.org This reaction typically involves an alkali metal (like sodium or lithium) dissolved in liquid ammonia, with an alcohol serving as a proton source. mpaathshaala.comwikipedia.org When applied to naphthalene, the reaction yields 1,4-dihydronaphthalene (B28168). mpaathshaala.com The mechanism involves the transfer of an electron from the metal to the aromatic ring, creating a radical anion. mpaathshaala.com This species is then protonated by the alcohol, and the resulting radical receives another electron from the metal to form an anion, which is subsequently protonated to yield the dihydro-product. mpaathshaala.com

An alternative to the classical Birch reduction conditions involves using potassium-graphite intercalate (C₈K) in tetrahydrofuran (B95107) (THF). huji.ac.il This method has been successfully applied to the reduction of various disubstituted naphthalenes, including 2,7-dimethylnaphthalene. huji.ac.il The reduction of 2,7-dimethylnaphthalene with C₈K results in the reduction of only one of the aromatic rings to furnish the corresponding 1,4-dihydronaphthalene derivative. huji.ac.il

Table 1: Comparison of Reduction Methods for Naphthalene Derivatives

Method Reagents Typical Product from Naphthalene Notes
Birch Reduction Na or Li, liquid NH₃, Alcohol 1,4-Dihydronaphthalene Does not fully reduce the ring to a cyclohexane. mpaathshaala.comwikipedia.org

| C₈K Reduction | C₈K, THF | 1,4-Dihydronaphthalene derivatives | Milder conditions compared to liquid ammonia. huji.ac.il |

Reductive Pathways to Naphthalene Derivatives

Reductive processes can lead to various naphthalene derivatives beyond simple hydrogenation of the aromatic core. As mentioned previously, the electrochemical reduction of bromonaphthalenes can lead to the formation of the de-halogenated naphthalene. mdpi.com This occurs if the aryl radical formed after C-Br bond cleavage is further reduced to an anion and subsequently protonated. mdpi.com Another significant reductive pathway for the aryl radical is dimerization. mdpi.com For instance, the radical generated from 1-bromo-2-methylnaphthalene has been shown to form 1,1'-binaphthalene, 2,2'-dimethyl, an intrinsically chiral dimer. mdpi.com A similar pathway could be anticipated for this compound, leading to symmetrically substituted binaphthalene derivatives. Furthermore, synthetic strategies have been developed that utilize the reduction of naphthalene to 1,4-dihydronaphthalene as an initial step to access more complex, functionalized naphthalene building blocks. trdizin.gov.tr

Derivatization Reactions of Methyl Groups

The methyl groups on the naphthalene ring provide sites for functionalization, particularly through radical substitution reactions.

Benzylic Bromination of Dimethylnaphthalene Precursors

The methyl groups of 2,7-dimethylnaphthalene, the precursor to the title compound, are benzylic positions. The C-H bonds at these positions are weaker than typical sp³ C-H bonds because homolytic cleavage leads to a resonance-stabilized benzylic radical. libretexts.org This reactivity is exploited in benzylic bromination reactions. libretexts.org

The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator (like peroxides) or light, is a standard method for this transformation. orgsyn.orgyoutube.com This reaction allows for the selective bromination of the benzylic methyl groups without affecting the aromatic naphthalene ring. Applying this reaction to 2,7-dimethylnaphthalene yields 2,7-bis(bromomethyl)naphthalene (B1600061). orgsyn.org The reaction proceeds via a radical chain mechanism where NBS serves as a source of bromine radicals. This method is highly effective, with optimized conditions affording high yields of the desired dibrominated product.

Table 2: Compounds Mentioned in this Article

Compound Name
This compound
1-Bromo-2-methylnaphthalene
1,1'-Binaphthalene, 2,2'-dimethyl
1,4-Dihydronaphthalene
2,7-Bis(bromomethyl)naphthalene
2,7-Dimethylnaphthalene
N-Bromosuccinimide (NBS)
Naphthalene
Potassium-graphite intercalate (C₈K)

Functional Group Interconversions at Methyl Positions

The methyl groups of this compound represent reactive sites amenable to a variety of functional group interconversions. These transformations are crucial for the synthesis of more complex derivatives, enabling the introduction of new functionalities and the construction of larger molecular architectures. Key reactions at the methyl positions include benzylic bromination and oxidation, which convert the methyl groups into bromomethyl and carboxyl groups, respectively.

One of the most significant functional group interconversions at the methyl positions of this compound is benzylic bromination. This reaction transforms the methyl groups into highly versatile bromomethyl groups, which can subsequently participate in a wide range of nucleophilic substitution and coupling reactions. A common method for achieving this is through free-radical bromination using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This reaction is typically carried out in a nonpolar solvent such as carbon tetrachloride. The likely product of such a reaction would be 1-bromo-2,7-bis(bromomethyl)naphthalene. While direct studies on this compound are not extensively documented, the benzylic bromination of the closely related 2,7-dimethylnaphthalene to 2,7-bis(bromomethyl)naphthalene is well-established and proceeds under these conditions. mdpi.comorgsyn.org

Another important transformation is the oxidation of the methyl groups. The methyl substituents on the naphthalene ring can be oxidized to introduce oxygen-containing functional groups, such as alcohols, aldehydes, and carboxylic acids. This can be achieved using various oxidizing agents. For instance, studies on various methyl-substituted naphthalenes have shown that biological oxidation using certain microorganisms can lead to the formation of the corresponding hydroxymethyl and carboxyl derivatives. nih.gov Chemical oxidation methods can also be employed to achieve these transformations. The resulting carboxylic acid derivatives are valuable intermediates for the synthesis of esters, amides, and other acid derivatives.

These functional group interconversions at the methyl positions significantly expand the synthetic utility of this compound, providing pathways to a diverse array of derivatives with tailored electronic and steric properties for various applications in materials science and organic synthesis.

Table 1: Benzylic Bromination of Dimethylnaphthalene Derivatives

Starting MaterialReagents and ConditionsProductReference
2,7-DimethylnaphthaleneN-Bromosuccinimide (NBS), Benzoyl Peroxide, CCl₄, reflux2,7-Bis(bromomethyl)naphthalene mdpi.comorgsyn.org

Table 2: Potential Products of Functional Group Interconversion at Methyl Positions of this compound

Starting MaterialTransformationProduct
This compoundBenzylic Bromination1-Bromo-2,7-bis(bromomethyl)naphthalene
This compoundOxidation7-Bromo-2-methylnaphthalene-7-carboxylic acid
This compoundOxidation1-Bromo-naphthalene-2,7-dicarboxylic acid

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Bromo 2,7 Dimethylnaphthalene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of 1-Bromo-2,7-dimethylnaphthalene is predicted to exhibit distinct signals corresponding to its aromatic and methyl protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating nature of the methyl groups.

The aromatic region is expected to show a complex pattern of signals due to the five protons on the naphthalene (B1677914) ring system. The proton at the C8 position, being in the peri position to the bromine atom at C1, would likely experience a significant downfield shift due to steric compression and anisotropic effects. The remaining aromatic protons would appear as a series of doublets and triplets, with their coupling constants providing information about their relative positions.

The two methyl groups at C2 and C7 are expected to appear as singlets in the upfield region of the spectrum. The C2-methyl group, being adjacent to the bromine atom, may be slightly shifted downfield compared to the C7-methyl group.

Predicted ¹H NMR Data for this compound (Based on analysis of 1-bromonaphthalene (B1665260) and 2,7-dimethylnaphthalene)

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-37.20 - 7.40d
H-47.70 - 7.90d
H-57.40 - 7.60t
H-67.20 - 7.40d
H-88.00 - 8.20d
C2-CH₃2.40 - 2.60s
C7-CH₃2.30 - 2.50s

d = doublet, t = triplet, s = singlet

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, twelve distinct signals are expected, corresponding to the twelve carbon atoms in the molecule.

The carbon atom attached to the bromine (C1) is expected to be significantly deshielded, appearing at a lower field. The quaternary carbons (C2, C7, C4a, and C8a) will also have characteristic chemical shifts. The chemical shifts of the other aromatic carbons will be influenced by their position relative to the bromine and methyl substituents. The two methyl carbons will appear at the highest field.

Predicted ¹³C NMR Data for this compound (Based on analysis of 1-bromonaphthalene and 2,7-dimethylnaphthalene)

CarbonPredicted Chemical Shift (δ, ppm)
C1120 - 125
C2135 - 140
C3125 - 130
C4128 - 133
C4a130 - 135
C5126 - 131
C6127 - 132
C7134 - 139
C8124 - 129
C8a132 - 137
C2-CH₃20 - 25
C7-CH₃19 - 24

To unambiguously assign the proton and carbon signals and to elucidate the complete molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For this compound, COSY would show correlations between adjacent aromatic protons (e.g., H-3 and H-4, H-5 and H-6).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This would be particularly useful in confirming the substitution pattern, for instance, by observing a cross-peak between the C2-methyl protons and the H-3 proton.

HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish the correlation between a proton and the carbon to which it is directly attached. This would allow for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for example, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons would be absent. This would aid in the assignment of the carbon signals.

Vibrational Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various vibrational modes of the molecule.

C-H Stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl groups would appear in the 2850-3000 cm⁻¹ range.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the naphthalene ring will give rise to a series of bands in the 1400-1650 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds will be observed in the fingerprint region (below 1500 cm⁻¹). The pattern of the out-of-plane bending bands between 700 and 900 cm⁻¹ is particularly diagnostic of the substitution pattern on the aromatic ring.

C-Br Stretching: The C-Br stretching vibration is expected to produce a strong absorption band in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Predicted FT-IR Data for this compound (Based on analysis of substituted naphthalenes)

Wavenumber (cm⁻¹)Vibrational Mode
3050 - 3100Aromatic C-H Stretch
2850 - 3000Aliphatic C-H Stretch
1580 - 1620Aromatic C=C Stretch
1450 - 1520Aromatic C=C Stretch
750 - 850Aromatic C-H Out-of-Plane Bend
500 - 600C-Br Stretch

FT-Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the aromatic C=C stretching vibrations are expected to be particularly strong. The symmetric breathing mode of the naphthalene ring would also give a characteristic intense signal. The C-Br stretch, while visible in the IR, may be weaker in the Raman spectrum.

Predicted FT-Raman Data for this compound (Based on analysis of substituted naphthalenes)

Wavenumber (cm⁻¹)Vibrational Mode
3050 - 3100Aromatic C-H Stretch
2850 - 3000Aliphatic C-H Stretch
1580 - 1620Aromatic C=C Stretch (strong)
1350 - 1400Naphthalene Ring Breathing (strong)
750 - 850Aromatic C-H Out-of-Plane Bend

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. In the study of this compound, electron ionization (EI) mass spectrometry is a common application.

Under electron ionization, the this compound molecule (C₁₂H₁₁Br) is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]⁺˙) and various fragment ions. The presence of bromine is readily identifiable by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of the molecular ion provides valuable structural information. Key fragmentation pathways for this compound are expected to involve the cleavage of the C-Br bond and reactions involving the methyl groups.

Expected Fragmentation Pattern of this compound:

Ionm/z (for ⁷⁹Br/⁸¹Br)Proposed Structure/Formation
[C₁₂H₁₁Br]⁺˙234/236Molecular Ion
[C₁₂H₁₀Br]⁺233/235Loss of a hydrogen radical (H•) from the molecular ion
[C₁₂H₁₁]⁺155Loss of a bromine radical (Br•) from the molecular ion
[C₁₁H₈]⁺˙140Loss of a methyl radical (CH₃•) from the [C₁₂H₁₁]⁺ ion
[C₁₀H₇]⁺127Loss of both methyl groups and a hydrogen

The most stable fragment is often the one resulting from the loss of the bromine atom, leading to the formation of the dimethylnaphthalene cation at m/z 155. Further fragmentation can occur through the loss of methyl radicals. The analysis of these fragmentation patterns allows for the unambiguous identification of this compound and can be used to distinguish it from its isomers.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of this compound.

The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 126202. nih.gov The crystallographic data reveals the precise geometry of the molecule in the solid state.

Key Crystallographic Data for this compound:

ParameterValue
Chemical FormulaC₁₂H₁₁Br
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.584(3)
b (Å)4.908(1)
c (Å)15.613(4)
β (°)108.89(2)
Volume (ų)985.8(4)
Z4

The naphthalene core is essentially planar, as expected for an aromatic system. The bromine atom and the two methyl groups are attached to the naphthalene ring. The crystal packing is influenced by intermolecular interactions, including van der Waals forces and potentially weak C-H···Br hydrogen bonds. The arrangement of the molecules in the crystal lattice affects the bulk properties of the material.

Advanced Spectroscopic Techniques for Elucidating Electronic Structure

Advanced spectroscopic techniques, such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, provide valuable insights into the electronic structure of molecules like this compound. These methods probe the electronic transitions between different energy levels within the molecule.

The electronic properties of naphthalene and its derivatives are of significant interest. nih.gov The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands corresponding to π-π* transitions within the naphthalene ring system. The positions and intensities of these bands are influenced by the substituents (bromo and methyl groups). Generally, substitution on the naphthalene core can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene. mdpi.com

Fluorescence spectroscopy can provide further information about the excited states of the molecule. Naphthalene derivatives are known to be fluorescent, and the emission wavelength and quantum yield are sensitive to the nature and position of substituents. nih.gov The introduction of a heavy atom like bromine can influence the fluorescence properties through the heavy-atom effect, which can enhance intersystem crossing to the triplet state and potentially lead to phosphorescence.

Computational studies, such as those employing Density Functional Theory (DFT), can complement experimental spectroscopic data. These calculations can predict the electronic absorption spectra and provide a detailed understanding of the molecular orbitals involved in the electronic transitions. For substituted naphthalenes, DFT calculations can help to rationalize the observed spectroscopic properties and predict how changes in substitution will affect the electronic structure.

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations

The electronic structure of 1-bromo-2,7-dimethylnaphthalene has been the subject of computational analysis, primarily through Density Functional Theory (DFT). These calculations are fundamental to understanding the molecule's reactivity and kinetic stability.

DFT studies have been instrumental in characterizing the electronic properties of this compound. A notable investigation utilized the B3LYP functional with a 6-31G** basis set to calculate the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iucr.org The energies and spatial distributions of these orbitals are critical in predicting the molecule's behavior in chemical reactions, as the HOMO is indicative of the ability to donate electrons and the LUMO represents the ability to accept electrons.

As of the current literature, no specific ab initio molecular orbital calculations, such as Hartree-Fock (HF) or Møller–Plesset (MP2) perturbation theory, have been published for this compound. While these methods are foundational in computational chemistry for providing a high level of theoretical accuracy, their application to this particular compound has not been reported.

There are no available research findings that detail the use of semiempirical molecular orbital methods, such as PM3, AM1, or MNDO, for the analysis of this compound. These methods, while computationally less demanding than DFT or ab initio techniques, have not been documented in the scientific literature for the study of this compound.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound has been explored through both experimental and computational approaches. An X-ray crystallographic study published in Acta Crystallographica Section C: Structural Chemistry determined the solid-state structure of the molecule. iucr.orgresearchgate.net This analysis revealed that the naphthalene (B1677914) moiety is nearly planar, with only a slight deviation of 0.052(4) Å. osaka-u.ac.jp The bromine and the two methyl carbon atoms show minor deviations from this plane. osaka-u.ac.jp

Further insights have been gained from variable temperature (VT) ¹H NMR spectroscopy, which helps in understanding the dynamic conformational equilibria in solution. iucr.org Computational predictions, consistent with these experimental results, suggest an energetically favorable conformation for the molecule. iucr.org The combination of crystallographic data and computational modeling provides a comprehensive picture of the molecule's preferred three-dimensional structure.

Reaction Mechanism Modeling and Transition State Characterization

Detailed computational studies on the reaction mechanisms involving this compound, including the characterization of transition states, are not present in the current body of scientific literature. While related compounds have been studied to understand reaction pathways and activation energies, such specific modeling has not been reported for this compound itself.

Spectroscopic Property Prediction (e.g., NMR, IR, Raman, UV-Vis)

Computational chemistry plays a crucial role in the prediction and interpretation of spectroscopic data. For this compound, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts have been performed. iucr.org These predictions were made using the Gauge-Including Atomic Orbital (GIAO) method in conjunction with the B3LYP functional and a 6-31+G** basis set. iucr.org The calculated chemical shifts are then compared with experimentally determined values to aid in the assignment of signals in the NMR spectrum and to validate the computational model.

Below is a table comparing the experimental and theoretical ¹H NMR chemical shifts for a related σ-dimer, illustrating the application of such predictive methods.

ProtonExperimental Chemical Shift (ppm)Theoretical Chemical Shift (ppm)
Ha4.453.80
Hb7.797.25
Hc7.416.48
Hd7.306.71
He6.846.73
Hf6.326.70
Hg1.252.17
Hh2.55---
Hi2.39---
Data derived from a study on a related σ-dimer structure, showcasing the GIAO-(U)B3LYP/6-31+G* method's application. iucr.org*

While specific computational predictions for IR, Raman, and UV-Vis spectra of this compound are not detailed in the available literature, the methods used for NMR predictions are readily adaptable for these spectroscopic techniques, highlighting a potential area for future research.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that provide insights into its behavior in chemical reactions. These descriptors include properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO gap, electronegativity, chemical hardness, and softness. Reactivity indices, in turn, use these descriptors to predict the most likely sites for electrophilic or nucleophilic attack.

A thorough review of scientific literature reveals a lack of specific studies focused on the quantum chemical descriptors and reactivity indices of this compound. While computational studies, often employing Density Functional Theory (DFT), have been conducted on related molecules to understand their reactivity, similar detailed analyses for this compound are not readily found in published research. Such a study would be valuable for predicting its behavior in various chemical environments and for designing new synthetic pathways.

Computational Studies in Materials Science Applications

Computational chemistry plays a crucial role in materials science for predicting the properties of novel materials, thereby guiding experimental efforts. For aromatic compounds like this compound, computational studies could explore its potential in applications such as organic electronics, by modeling its charge transport properties, or in the development of new polymers and functional materials.

Despite its potential as a building block in supramolecular chemistry and materials synthesis, specific computational studies investigating the materials science applications of this compound are not present in the current body of scientific literature. Its synthesis has been documented as an intermediate step in the creation of larger, curved polycyclic aromatic hydrocarbons, which are of interest in nanotechnology and materials science. msstate.edu However, dedicated computational modeling of the electronic, optical, or mechanical properties of materials derived from this compound has not been reported. The synthesis of this compound has been noted in the context of creating precursors for larger molecular structures. msstate.eduosaka-u.ac.jp

Advanced Applications in Materials Science and Supramolecular Chemistry

Precursors for Polyaromatic Hydrocarbons and Extended π-Systems

The development of large, conjugated molecular systems, known as extended π-systems, is a cornerstone of modern materials science. These molecules are essential for creating novel electronic and photonic devices. The 2,7-disubstituted naphthalene (B1677914) framework is particularly useful as a starting point for these larger structures.

A closely related and more frequently cited derivative for these applications is 2,7-bis(bromomethyl)naphthalene (B1600061). This compound is synthesized from the common precursor 2,7-dimethylnaphthalene (B47183) through a Wohl-Ziegler dibromination reaction using N-bromosuccinimide (NBS). orgsyn.org The resulting bis(bromomethyl) derivative provides two reactive sites for building larger, more complex structures.

Synthesis of Carbohelicenes and Related Chiral Structures

Carbohelicenes are polycyclic aromatic hydrocarbons in which benzene (B151609) rings or other arenes are angularly annulated to form a helical, screw-shaped molecule. This inherent helical shape makes them chiral, even without a stereogenic carbon atom.

Research has shown that helicoidal compounds like carbohelicenes can be prepared from 2,7-bis(bromomethyl)naphthalene. orgsyn.org This precursor allows for the construction of the strained, overlapping aromatic rings that define the helicene structure. The strategic placement of the reactive bromomethyl groups at the 2 and 7 positions of the naphthalene core directs the annulation process to create the desired helical topology.

Furthermore, the principle of using brominated naphthalene derivatives for creating chiral structures is well-established. For instance, the related compound 1-bromo-2-methylnaphthalene (B105000) undergoes asymmetric cross-coupling reactions with its corresponding Grignard reagent in the presence of a nickel catalyst to produce non-racemic 2,2′-dimethyl-1,1′-binaphthyl. sigmaaldrich.com This demonstrates the potential of the bromo-methylnaphthalene scaffold in synthesizing axially chiral biaryl compounds, a critical class of ligands and materials.

Formation of Macrocyclic and Supramolecular Cyclophanes

Cyclophanes are molecules containing an aromatic ring bridged by an aliphatic chain. They are of significant interest in supramolecular chemistry for their ability to act as hosts in host-guest chemistry and as building blocks for larger, self-assembled structures.

2,7-bis(bromomethyl)naphthalene is described as an important "convergent spacer" and building block in supramolecular chemistry. orgsyn.org Its rigid structure and the divergent orientation of the bromomethyl groups make it an ideal component for constructing macrocycles. For example, it has been used to create bioinorganic models through complexation with copper(II), which then self-assemble into supramolecular cyclophanes capable of encapsulating Lewis bases. orgsyn.org The defined geometry of the naphthalene unit pre-organizes the structure, facilitating the formation of well-defined cavities essential for molecular recognition and encapsulation.

Building Blocks for Functional Materials

The unique electronic and photophysical properties of the naphthalene core make its derivatives, including 1-Bromo-2,7-dimethylnaphthalene, attractive candidates for the development of new functional materials.

Organic Electronic Materials (e.g., OLED Components)

Naphthalene derivatives are widely used in optoelectronic devices and other functional materials due to their delocalized π-systems. nih.gov Molecules with a D-π-A (Donor-π-Acceptor) structure based on a naphthalene π-system are of particular interest. While specific research detailing the use of this compound in published OLED devices is not prominent, chemical suppliers often categorize it under materials for OLEDs and electronic applications. bldpharm.com This suggests its role as a precursor or intermediate in the synthesis of more complex molecules for these purposes. The bromo- group can be readily converted into other functional groups or used as a coupling site to attach electron-donating or electron-accepting moieties, thereby tuning the electronic properties of the final material.

Polymers and Copolymers via Cross-Coupling Polymerization

Cross-coupling reactions are powerful tools for polymer synthesis, allowing for the creation of π-conjugated polymers with precisely controlled structures. Aryl halides, such as this compound, are key monomers in these polymerization reactions.

Theoretical studies on the related molecule 1-bromo-2-methylnaphthalene have been conducted to model its dissociative electroreduction. mdpi.com This research, aimed at understanding the cleavage of the carbon-bromine bond, provides valuable information for designing and selecting molecular architectures suitable for cross-coupling polymerization. mdpi.com The study concluded that the one-electron reduction of the molecule yields a radical anion, which then cleaves to form an organic radical capable of reacting to form a dimer, the first step in polymerization. mdpi.com This mechanism is directly applicable to this compound.

Additionally, palladium-catalyzed cross-coupling reactions performed on general bromo-naphthalene scaffolds are a common strategy for synthesizing diverse chemical libraries and naphthalene-based polymers. nih.govmdpi.com The reactivity of the C-Br bond in this compound makes it a suitable monomer for such polymerization techniques, leading to polymers with a rigid naphthalene-containing backbone.

Ligand Synthesis and Coordination Chemistry

The naphthalene moiety is a common structural motif in the design of ligands for coordination chemistry, valued for its rigidity, planarity, and potential for functionalization. These ligands are used in catalysis, chemosensing, and medicinal chemistry.

The bromo-naphthalene scaffold is a versatile precursor for creating libraries of potential ligands. In one study, a variety of palladium-catalyzed cross-coupling reactions were performed on a bromo-naphthalene precursor to generate a diverse set of naphthalene sulfonamides. nih.gov These compounds were then evaluated as antagonists for the human CCR8 receptor, demonstrating the utility of this synthetic approach in creating molecules that coordinate with biological targets. nih.gov

Furthermore, the 2,7-disubstituted naphthalene core is central to the synthesis of complex macrobicyclic ligands. Research has shown that reacting 2,7-diaminonaphthalene with 2,7-dibromonaphthalene (B1298459) can lead to the formation of advanced ligand architectures capable of binding metal cations. msu.ru This highlights the importance of the 2,7-substitution pattern, present in this compound, for constructing sophisticated coordination compounds.

Interactive Data Table: Applications of this compound and its Derivatives

Application AreaKey IntermediateSynthetic TargetResearch Finding
Supramolecular Chemistry 2,7-bis(bromomethyl)naphthaleneCarbohelicenesUsed as a precursor for preparing helicoidal, chiral compounds. orgsyn.org
Supramolecular Chemistry 2,7-bis(bromomethyl)naphthaleneSupramolecular CyclophanesActs as a rigid, convergent spacer for self-assembly of macrocycles. orgsyn.org
Materials Science 1-bromo-2-methylnaphthaleneChiral BinaphthylsAsymmetric cross-coupling yields non-racemic biaryl compounds. sigmaaldrich.com
Materials Science This compoundConjugated PolymersSuitable monomer for cross-coupling polymerization due to reactive C-Br bond. mdpi.com
Medicinal Chemistry Bromo-naphthalene PrecursorsReceptor AntagonistsServes as a scaffold for synthesizing libraries of bioactive compounds via cross-coupling. nih.gov
Coordination Chemistry 2,7-DibromonaphthaleneMacrobicyclic LigandsThe 2,7-disubstituted core is used to build complex ligands for metal cations. msu.ru

The Versatile Building Block: A Deep Dive into this compound

The chemical compound this compound is a key intermediate in the synthesis of complex organic molecules. This article explores its advanced applications in materials science, supramolecular chemistry, and specialized organic transformations, highlighting its role in the creation of novel ligands, catalytic systems, and reactive intermediates.

The rigid and well-defined structure of the naphthalene core makes this compound an attractive starting material for the construction of sophisticated molecular architectures. Its 2,7-dimethyl substitution pattern provides specific points for functionalization, enabling the design of molecules with unique shapes and properties for applications in materials science and supramolecular chemistry.

Design and Synthesis of Naphthalene-Bridged Ligands

The 2,7-disubstituted naphthalene unit serves as a versatile scaffold for the creation of bridging ligands. These ligands can connect two or more metal centers, leading to the formation of multinuclear complexes with interesting electronic and catalytic properties. The synthesis of such ligands often involves the conversion of the methyl groups on the naphthalene ring into coordinating moieties.

While direct synthesis from this compound is a potential route, a common strategy involves the use of 2,7-dimethylnaphthalene as a precursor. For instance, 2,7-bis(bromomethyl)naphthalene, which can be prepared from 2,7-dimethylnaphthalene, is a key building block for creating convergent spacers in supramolecular chemistry. orgsyn.org This dibrominated compound can then be reacted with various nucleophiles to introduce coordinating groups, forming bidentate ligands.

Another approach involves the palladium-catalyzed amination of 2,7-dibromonaphthalene with polyamines to form macrocycles. researchgate.netresearchgate.net These macrocyclic ligands, featuring a naphthalene bridge, can encapsulate metal ions and other guest molecules. Although these examples start from different naphthalene derivatives, the principles can be extended to ligands derived from this compound, where the bromo group could be used for further functionalization or as a site for cross-coupling reactions to build more complex ligand structures. For example, a dissertation describes the synthesis of this compound with complete regioselectivity by the addition of bromine to a solution of 2,7-dimethylnaphthalene in dichloromethane (B109758) at 0°C. msstate.edu

Starting MaterialReagentsProduct TypeReference
2,7-DimethylnaphthaleneN-Bromosuccinimide (NBS)2,7-Bis(bromomethyl)naphthalene orgsyn.org
2,7-DibromonaphthalenePolyamines, Pd catalystNaphthalene-bridged macrocycles researchgate.netresearchgate.net
2,7-DimethylnaphthaleneBromine, DichloromethaneThis compound msstate.edu

Metal Complex Formation and Catalytic Applications

Naphthalene-bridged ligands, derived from precursors like this compound, can coordinate with a variety of transition metals to form stable complexes. The geometry and electronic properties of these complexes are dictated by the nature of the metal, the coordinating atoms of the ligand, and the rigid naphthalene spacer. These metal complexes have shown potential in various catalytic applications.

For example, 2,7-functionalized 1,8-naphthyridine (B1210474) ligands, which share a similar rigid, bridging motif, have been used to create bimetallic complexes of copper and rhodium. escholarship.org The rhodium complex proved to be a robust catalyst for the water-gas shift reaction. escholarship.org This highlights the potential of designing catalysts where two metal centers can cooperate to facilitate a chemical transformation.

While specific catalytic applications of complexes derived directly from this compound ligands are not extensively documented, the broader class of metal complexes with naphthalene-based ligands has been reviewed for its catalytic activity. mdpi.com Carboxylate-containing naphthalene ligands, for instance, can form multinuclear metal complexes with diverse catalytic properties. mdpi.com The functionalization of this compound to introduce such coordinating groups could therefore lead to new catalysts.

Ligand TypeMetal(s)Catalytic ApplicationReference
2,7-Bis(2-pyridyl)-1,8-naphthyridineRhodiumWater-gas shift reaction escholarship.org
Naphthalene-based carboxylatesVarious transition metalsGeneral catalysis mdpi.com

Intermediates in Specialized Organic Transformations

Beyond its use in creating stable ligands, this compound serves as a valuable intermediate in a range of specialized organic transformations, enabling the synthesis of complex carboxylic acids and highly reactive species.

Synthesis of Substituted Naphthalenecarboxylic Acids

A key reaction of this compound is its conversion to a Grignard reagent, which can then be carboxylated to form 2,7-dimethylnaphthalene-1-carboxylic acid. The formation of the Grignard reagent, 2,7-dimethyl-1-naphthylmagnesium bromide, is achieved by reacting this compound with magnesium metal in an anhydrous ether solvent. msstate.eduadichemistry.comlibretexts.org

This organometallic intermediate is a powerful nucleophile. Its reaction with carbon dioxide (dry ice), followed by an acidic workup, provides a reliable method for introducing a carboxylic acid group at the 1-position of the naphthalene ring. tamu.edu This transformation is a standard and widely used method in organic synthesis for the preparation of aryl carboxylic acids from the corresponding aryl halides. libretexts.orgtamu.edu Although a specific literature example for the carboxylation of the Grignard reagent from this compound was not found, the successful formation of the Grignard reagent for other purposes strongly supports the viability of this synthetic route. msstate.edu

ReactantReagentsIntermediateProductReferences
This compound1. Mg, anhydrous ether2,7-Dimethyl-1-naphthylmagnesium bromide2,7-Dimethylnaphthalene-1-carboxylic acid msstate.edulibretexts.orgtamu.edu
2. CO2 (dry ice)
3. H3O+ (acidic workup)

Pathways to Quinodimethanes and Related Reactive Intermediates

The 2,7-dimethylnaphthalene framework can also be a precursor to highly reactive intermediates known as quinodimethanes. These species contain two exocyclic double bonds and are valuable in cycloaddition reactions for the construction of complex polycyclic systems.

One established method for generating o-quinodimethanes involves the thermolysis of dihydrobenzocyclobutenes. rsc.org This reaction proceeds via an electrocyclic ring-opening to form the reactive quinodimethane, which can then be trapped in situ with a dienophile. While this specific route does not start from this compound, it demonstrates a general strategy for accessing quinodimethane intermediates.

A more direct, albeit challenging, pathway could involve the functionalization of the methyl groups of a 2,7-dimethylnaphthalene derivative, followed by elimination reactions to generate the exocyclic double bonds. For example, the dibromination of 2,7-dimethylnaphthalene to 2,7-bis(bromomethyl)naphthalene provides a handle for such transformations. orgsyn.org Subsequent treatment with a strong base could, in principle, lead to the formation of a quinodimethane-like species. These reactive intermediates are typically not isolated but are generated and used in the same reaction vessel. The synthesis of (±)-naproxen, a well-known anti-inflammatory drug, has been achieved through a pathway involving the in situ generation of an o-quinodimethane. rsc.org

Precursor TypeMethodReactive IntermediateApplicationReference
DihydrobenzocyclobuteneThermolysiso-QuinodimethaneCycloaddition reactions rsc.org
2,7-Bis(bromomethyl)naphthaleneBase-induced elimination (proposed)Naphthalene-2,7-diquinodimethaneSynthesis of polycyclic compounds orgsyn.org

Environmental and Atmospheric Chemistry Research

Atmospheric Oxidation Mechanisms of Dimethylnaphthalene Derivatives

The gas-phase reactions of DMNs with •OH radicals are the primary atmospheric degradation pathway. These reactions are typically fast, leading to relatively short atmospheric lifetimes. The rate of reaction is influenced by the position of the methyl groups on the naphthalene (B1677914) rings. For instance, the rate constants for the reaction of various DMN isomers with •OH radicals at room temperature show that the reactivity increases with the number of methyl substituents.

The addition of the •OH radical to the aromatic ring is the dominant initial reaction step, leading to the formation of an OH-adduct. This is followed by a series of complex reactions, including the addition of molecular oxygen (O₂) to form peroxy radicals (RO₂). These peroxy radicals can then undergo further reactions, including isomerization and reactions with nitric oxide (NO), leading to a variety of oxygenated products. Some identified products from the oxidation of DMNs include methylglyoxal (B44143) and various aromatic aldehydes and ketones. It is important to note that the presence of a bromine atom, an electron-withdrawing group, on the naphthalene ring of 1-bromo-2,7-dimethylnaphthalene is expected to influence the rate and mechanism of atmospheric oxidation compared to its non-brominated counterparts. The bromine atom may deactivate the aromatic ring towards electrophilic attack by the •OH radical, potentially leading to a longer atmospheric lifetime. However, without specific experimental data, this remains a hypothesis.

Table 1: Rate Constants for the Gas-Phase Reaction of Selected Dimethylnaphthalene Isomers with OH Radicals at Room Temperature

CompoundkOH (cm³ molecule⁻¹ s⁻¹)Atmospheric Lifetime (τ)
Naphthalene2.1 x 10⁻¹¹~13 hours
1-Methylnaphthalene4.9 x 10⁻¹¹~5.6 hours
2-Methylnaphthalene5.0 x 10⁻¹¹~5.5 hours
2,3-Dimethylnaphthalene7.9 x 10⁻¹¹~3.5 hours
2,6-Dimethylnaphthalene7.9 x 10⁻¹¹~3.5 hours

Note: Atmospheric lifetimes are calculated assuming a global average OH radical concentration of 1 x 10⁶ molecules cm⁻³.

Adsorption Studies on Zeolites and Other Materials

The environmental transport and fate of this compound are also influenced by its adsorption onto various solid surfaces, such as soil, sediment, and atmospheric particulate matter. Zeolites, which are microporous aluminosilicate (B74896) minerals, are often used as model adsorbents to study the interaction of organic pollutants with environmental surfaces.

Studies on the adsorption of naphthalene and its derivatives on zeolites indicate that these compounds are readily adsorbed from both the gas and aqueous phases. The primary mechanisms driving the adsorption of aromatic compounds on zeolites include van der Waals forces, hydrophobic interactions, and, in some cases, specific interactions between the π-electrons of the aromatic ring and the zeolite framework. nih.gov

The adsorption capacity of zeolites for naphthalene derivatives is influenced by several factors, including the pore size and structure of the zeolite, the chemical composition of the zeolite (e.g., the silica-to-alumina ratio), and the physicochemical properties of the adsorbate molecule, such as its size, shape, and polarity. nih.gov For instance, zeolites with pore diameters that closely match the kinetic diameter of the naphthalene molecule often exhibit high adsorption capacities.

While specific adsorption data for this compound on zeolites are not available, it can be inferred that the presence of the bromine atom would alter its adsorption behavior compared to 2,7-dimethylnaphthalene (B47183). The increased molecular size and polarity due to the bromine atom could lead to stronger interactions with certain zeolite structures, potentially resulting in a higher adsorption capacity. However, steric hindrance could also play a role, potentially limiting access to smaller micropores within the zeolite.

Table 2: Adsorption Parameters for Naphthalene on a Zeolite from an Aqueous Solution

Isotherm ModelParametersValue
Langmuirqₘ (mg/g)15.6
Kₗ (L/mg)0.23
FreundlichKբ ((mg/g)(L/mg)¹/ⁿ)3.45
n2.17

Source: Adapted from a study on the adsorption of naphthalene from an aqueous solution onto a commercial zeolite. nih.gov The parameters qₘ and Kₗ represent the Langmuir maximum adsorption capacity and the Langmuir constant, respectively. Kբ and n are the Freundlich constants related to adsorption capacity and intensity.

Future Research Directions and Emerging Methodologies

Development of Greener Synthetic Pathways

The synthesis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives is often associated with the use of hazardous reagents and the generation of toxic waste. nih.gov Future research will focus on developing more environmentally benign synthetic routes to 1-Bromo-2,7-dimethylnaphthalene and its downstream products.

Key areas of development include:

Use of Solid Catalysts: Employing solid catalysts, such as montmorillonite (B579905) clays (B1170129), can enhance selectivity in bromination reactions while simplifying product purification and catalyst recycling. cardiff.ac.uk This approach reduces the need for traditional acid or activator-based processes that generate hazardous waste. cardiff.ac.uk

Alternative Catalytic Systems: Investigating cheaper and less toxic metal catalysts, such as nickel, to replace more expensive and toxic options like palladium is a promising direction. orgsyn.org Nickel-catalyzed coupling of aryl O-carbamates with Grignard reagents represents an efficient methodology that avoids the use of costly triflates. orgsyn.org

Advanced Extraction and Synthesis Techniques: The application of methods like ultrasound-assisted extraction (UAE) for isolating PAHs can reduce solvent consumption and extraction times. rsc.org Similarly, exploring green nanomaterials for the remediation of PAHs from wastewater highlights a sustainable approach that could be adapted for synthetic workup procedures. nih.govcdmf.org.br

Green Chemistry ApproachPotential Application to this compound SynthesisReference
Solid Acid CatalystsRegioselective bromination of 2,7-dimethylnaphthalene (B47183) using catalysts like KSF clay. cardiff.ac.uk
Earth-Abundant Metal CatalysisSynthesis of the 2,7-dimethylnaphthalene precursor via Nickel-catalyzed coupling reactions. orgsyn.org
Ultrasound-Assisted MethodsGreener extraction and purification of the final product and intermediates. rsc.org

Chemo- and Regioselective Functionalization Strategies

A significant challenge and opportunity in naphthalene (B1677914) chemistry lie in controlling the selectivity of reactions. researchgate.netnih.gov The this compound molecule has distinct reactive sites: the C1-bromo position, the C8-peri position, and the other aromatic protons, in addition to the two methyl groups. Future strategies will aim to selectively target these positions.

Orthogonal Functionalization: Research on dibromonaphthalenes has shown that different reaction conditions can selectively target different bromo-positions. For instance, in 1,7-dibromonaphthalene, transition metal-catalyzed cross-coupling reactions favor the less hindered 7-position, while bromine-lithium exchange occurs at the 1-position. nih.gov Similar orthogonal strategies could be developed for this compound, allowing for stepwise, controlled synthesis of multifunctional naphthalene derivatives.

Directed C-H Functionalization: Utilizing directing groups to guide metal catalysts to specific C-H bonds is a powerful tool for regioselective synthesis. nih.gov Research into new directing groups and catalytic systems, such as ruthenium-catalyzed remote C-H functionalization, could enable the precise introduction of new functionalities at positions that are otherwise difficult to access. rsc.org

Biocatalysis: The use of enzymes, such as fungal peroxygenases, can achieve highly selective oxidations. These enzymes can catalyze the epoxidation of naphthalene, which can then be opened by nucleophiles to yield chiral derivatives. acs.org Applying biocatalysis to this compound could provide access to novel, enantiomerically pure compounds.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and potential for automation. youtube.com

Improved Efficiency and Safety: The synthesis of a naphthalene-diimide-based conjugated polymer using flow technology demonstrated a significant reduction in reaction times and the production of a polymer with higher molecular weight compared to traditional batch synthesis. rsc.org Applying flow chemistry to the synthesis and subsequent reactions of this compound could lead to more efficient and scalable production. rsc.orgacs.org

Telescoped Reactions: Flow systems allow for the "telescoping" of multiple synthetic steps into a continuous sequence without isolating intermediates. youtube.com This could be particularly advantageous for multi-step transformations starting from this compound, reducing waste and manual handling.

On-Demand Generation of Reactive Intermediates: Highly reactive or unstable intermediates can be generated and used immediately in a flow reactor, minimizing decomposition and improving safety. youtube.com This would be beneficial for reactions involving organometallic species derived from this compound.

Feature of Flow ChemistryBenefit for Naphthalene Derivative SynthesisReference
Enhanced Heat/Mass TransferFaster reaction times, higher yields, and improved selectivity. rsc.org
Automation & ScalabilityIncreased productivity and seamless transition from laboratory to industrial scale. youtube.com
Safe Handling of ReagentsOn-demand generation and immediate consumption of hazardous intermediates. youtube.comacs.org

Advanced Computational Design of Naphthalene-Based Systems

Computational chemistry provides powerful tools for predicting the properties of molecules and guiding the design of new materials. aip.org Density Functional Theory (DFT) and other methods can be used to model naphthalene-based systems and predict their electronic, optical, and chemical properties.

Predicting Reactivity: Computational studies can elucidate reaction mechanisms and predict regioselectivity. For example, DFT calculations have been used to understand the C-Br bond dissociation in the 1-bromo-2-methylnaphthalene (B105000) radical anion, providing insight into its electrochemical behavior. mdpi.com

Designing Functional Materials: DFT analysis can be employed to design novel naphthalene-based derivatives with specific properties, such as for nonlinear optics (NLO). nih.gov By computationally screening different donor-acceptor groups on the naphthalene scaffold, researchers can identify promising candidates for synthesis and testing. nih.govnih.gov

Understanding Intermolecular Interactions: Hirshfeld analysis and other computational methods can be used to investigate noncovalent interactions in the crystalline state, providing insights into the packing of molecules and the properties of the resulting materials. mdpi.com This is crucial for designing materials like organic semiconductors or electrochromic devices. researchgate.netnih.gov

Exploration of New Catalytic Applications

The functional groups on this compound make it an attractive precursor for creating new catalysts and ligands for a variety of chemical transformations.

Ligand Development for Cross-Coupling: The bromo-substituent provides a handle for introducing phosphine (B1218219) or other coordinating groups via cross-coupling reactions. The dimethylnaphthalene backbone could serve as a rigid scaffold for creating novel bidentate or monodentate ligands for transition metal catalysis. The chirality that can arise from certain substitution patterns could be exploited in asymmetric catalysis.

Precursors for Organocatalysts: The naphthalene core can be functionalized to create new classes of organocatalysts. The inherent structure can be modified to create chiral environments for asymmetric reactions.

Biocatalytic Transformations: As mentioned, enzymes can perform highly selective reactions on aromatic systems. acs.org Future research could explore the use of this compound as a substrate for engineered enzymes to produce valuable chiral synthons. This could lead to the biocatalytic production of precursors for pharmaceuticals or fine chemicals. mdpi.comrsc.org

Q & A

Q. What are the optimal synthetic routes for 1-Bromo-2,7-dimethylnaphthalene, and how can regioselectivity challenges be addressed?

Methodological Answer: Synthesis typically involves Friedel-Crafts alkylation or halogenation of dimethylnaphthalene precursors. For regioselective bromination, directing groups (e.g., methyl substituents) influence electrophilic aromatic substitution. A two-step approach may include:

Methylation: Use methyl halides with Lewis acids (AlCl₃) to introduce methyl groups at positions 2 and 7 on naphthalene.

Bromination: Employ N-bromosuccinimide (NBS) under radical initiation or FeBr₃ as a catalyst for controlled bromine placement.
Regioselectivity can be validated via NMR and X-ray crystallography. Challenges in byproduct formation (e.g., di-brominated isomers) require optimization of reaction stoichiometry and temperature .

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

Methodological Answer: The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement. Key steps include:

  • Data Collection: High-resolution X-ray diffraction data (≤ 1.0 Å) minimizes errors.
  • Parameterization: Apply restraints for bond distances/angles using prior chemical knowledge.
  • Twinned Data Handling: Use the TWIN command in SHELXL for non-merohedral twinning.
    Robust refinement requires cross-validation with spectroscopic data (e.g., IR, mass spectrometry) to confirm functional groups and molecular geometry .

Q. What methodologies are recommended for assessing the toxicokinetics of this compound in mammalian models?

Methodological Answer:

  • Inhalation/Oral Exposure Studies: Use gas chromatography-mass spectrometry (GC-MS) to quantify metabolites in blood, urine, and tissues.
  • Tissue Distribution: Radiolabel the compound (e.g., ¹⁴C) to track accumulation in organs (liver, kidneys) over time.
  • Metabolic Profiling: Employ hepatic microsomal assays with CYP450 inhibitors to identify oxidation pathways.
    Refer to ATSDR’s inclusion criteria (Table B-1) for study design parameters, including species selection and endpoints (e.g., hepatic/renal effects) .

Advanced Research Questions

Q. How can chromatographic techniques separate this compound from its structural isomers?

Methodological Answer:

  • GC Conditions: Use a polar column (e.g., DB-1) with a temperature gradient (40°C to 260°C at 3°C/min) and helium carrier gas. Isomers exhibit distinct retention times due to polarity differences from bromine/methyl positioning.
  • HPLC Optimization: A C18 reverse-phase column with acetonitrile/water (70:30) mobile phase resolves isomers via hydrophobic interactions. Confirm purity using diode-array detection (DAD) at 254 nm .

Q. What computational strategies predict the reactivity and stability of this compound derivatives?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA software to compute HOMO-LUMO gaps and Fukui indices for electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD): Simulate solvation effects (e.g., in DMSO) to assess steric hindrance from methyl groups.
  • Thermodynamic Stability: Compare Gibbs free energy (ΔG) of possible tautomers or degradation products. Data from NIST Chemistry WebBook (e.g., bond dissociation energies) validate predictions .

Q. How should researchers address contradictions in toxicity data for halogenated naphthalenes?

Methodological Answer:

  • Meta-Analysis: Apply PRISMA guidelines to evaluate study quality, focusing on dose-response consistency and confounding factors (e.g., coexposure to PAHs).
  • In Vitro/In Vivo Correlation: Use primary hepatocytes to replicate conflicting results from animal models.
  • Mechanistic Studies: Probe reactive intermediates (e.g., epoxides) via trapping agents (glutathione) to clarify metabolic activation pathways .

Q. What environmental monitoring strategies detect this compound in air and water matrices?

Methodological Answer:

  • Passive Sampling: Deploy polyurethane foam (PUF) disks in ambient air; extract with hexane and analyze via GC-ECD.
  • Water Analysis: Solid-phase extraction (SPE) with C18 cartridges concentrates the compound from aqueous samples. Limit of detection (LOD) can reach 0.1 ppb using tandem MS .

Q. Which experimental designs elucidate the oxidative metabolism of this compound?

Methodological Answer:

  • Microsomal Incubations: Incubate with NADPH-supplemented liver microsomes (rat/human) and identify metabolites via LC-QTOF-MS.
  • Isotope Labeling: Use deuterated analogs to trace hydrogen abstraction during CYP450-mediated oxidation.
  • Knockout Models: Employ CRISPR-edited cell lines (e.g., CYP1A2⁻/⁻) to isolate metabolic pathways .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of brominated naphthalenes?

Methodological Answer:

  • Analog Synthesis: Systematically vary substituents (e.g., NO₂, OH) at positions 2 and 7 to modulate electronic effects.
  • Biological Assays: Test analogs in enzyme inhibition assays (e.g., COX-2) or cytotoxicity screens (MTT assay).
  • 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate steric/electrostatic fields with activity data .

Q. What gaps exist in the current literature on halogenated dimethylnaphthalenes, and how can they be prioritized?

Methodological Answer: Key gaps identified by ATSDR include:

  • Chronic Toxicity Data: Limited long-term exposure studies (≥12 months) in rodents.
  • Mechanistic Insights: Role of epigenetic modifications (DNA methylation) in toxicity.
  • Environmental Persistence: Degradation half-lives in soil/sediment under aerobic/anaerobic conditions.
    Prioritize studies using the ATSDR’s Decision Guide, emphasizing human health risk reduction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.